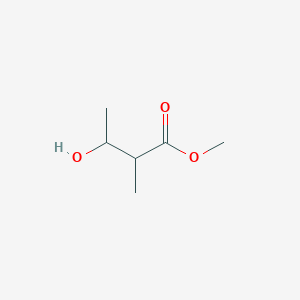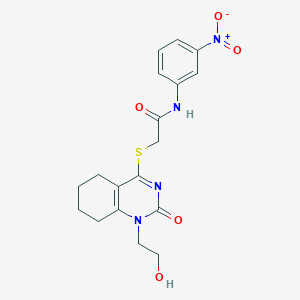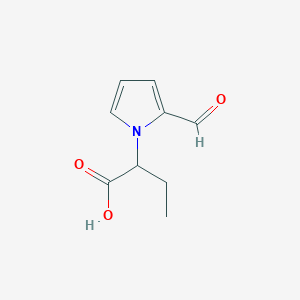![molecular formula C20H21N3O3 B2753388 1-(4-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one CAS No. 899950-62-0](/img/structure/B2753388.png)
1-(4-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one, also known as EMBP, is a synthetic compound that has been gaining attention in the scientific community due to its potential as a therapeutic agent. EMBP belongs to the pyrazinone family, which has been found to exhibit various biological activities such as antimicrobial, antiviral, and anticancer properties.
Scientific Research Applications
1-(4-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one has been found to exhibit various biological activities such as anticancer, antibacterial, and antifungal properties. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. It has also been found to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Mechanism of Action
The exact mechanism of action of 1-(4-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one is still under investigation. However, studies have suggested that it exerts its biological activities by inhibiting various signaling pathways, including the Akt/mTOR pathway. The inhibition of this pathway leads to the induction of apoptosis in cancer cells. This compound has also been found to inhibit the growth of bacterial and fungal strains by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the growth of bacterial and fungal strains by disrupting their cell membrane integrity. This compound has been found to be non-toxic to normal cells, indicating its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one in lab experiments is its broad-spectrum activity against various bacterial and fungal strains, including drug-resistant strains such as MRSA. It also exhibits anticancer properties, making it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 1-(4-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one. One of the areas of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the elucidation of the exact mechanism of action of this compound, which will help in the development of more potent and selective therapeutic agents. Further studies are also needed to evaluate the toxicity and pharmacokinetics of this compound in vivo, which will determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 1-(4-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one involves a multistep process starting from commercially available starting materials. The synthesis method has been reported in the literature, and it involves the reaction of 4-ethoxyphenylhydrazine with 2-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with ethyl acetoacetate and ammonium acetate to form the final product, this compound. The purity of the compound is confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(2-methoxyphenyl)methylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-26-17-10-8-16(9-11-17)23-13-12-21-19(20(23)24)22-14-15-6-4-5-7-18(15)25-2/h4-13H,3,14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRCDICXCSKNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate](/img/structure/B2753314.png)
![1-[(2-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide](/img/structure/B2753315.png)


![4-Aminothieno[2,3-d]pyrimidine-2-thiol](/img/structure/B2753319.png)


![(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2753323.png)
![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2753324.png)

